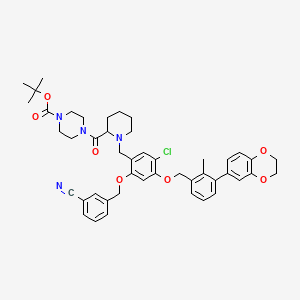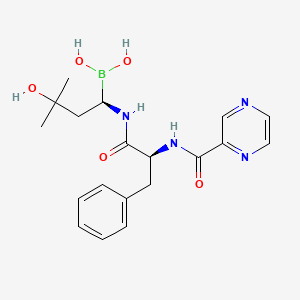
((R)-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(®-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid: is a complex organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical and biological applications. This particular compound is characterized by its unique structure, which includes a boronic acid group, a pyrazine ring, and a phenyl group, among other functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (®-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrazine-2-carboxamido derivative, followed by the introduction of the boronic acid group. Common reagents used in these reactions include boronic acid derivatives, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can also occur, particularly at the pyrazine ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronate esters, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (®-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form reversible covalent bonds with diols makes it valuable in the development of sensors and catalysts.
Biology: In biological research, this compound is utilized for its ability to interact with biomolecules, such as carbohydrates and proteins. It is often employed in the design of molecular probes and diagnostic tools.
Medicine: In medicine, boronic acid derivatives have shown promise as therapeutic agents, particularly in the treatment of cancer and bacterial infections. The unique structure of this compound allows it to target specific enzymes and pathways involved in disease processes.
Industry: In industrial applications, (®-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (®-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This interaction is primarily mediated by the boronic acid group, which can bind to diols and other nucleophilic groups. The compound’s structure allows it to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity and function.
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group.
Pyrazine-2-boronic Acid: Contains a pyrazine ring and a boronic acid group.
3-Hydroxy-3-methylbutylboronic Acid: Similar structure but lacks the pyrazine and phenyl groups.
Uniqueness: The uniqueness of (®-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid lies in its complex structure, which combines multiple functional groups, allowing for diverse reactivity and applications. Its ability to form stable yet reversible covalent bonds with diols sets it apart from simpler boronic acid derivatives.
Propiedades
Fórmula molecular |
C19H25BN4O5 |
|---|---|
Peso molecular |
400.2 g/mol |
Nombre IUPAC |
[(1R)-3-hydroxy-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O5/c1-19(2,27)11-16(20(28)29)24-17(25)14(10-13-6-4-3-5-7-13)23-18(26)15-12-21-8-9-22-15/h3-9,12,14,16,27-29H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t14-,16-/m0/s1 |
Clave InChI |
MPEBGWDAIIBXKN-HOCLYGCPSA-N |
SMILES isomérico |
B([C@H](CC(C)(C)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
SMILES canónico |
B(C(CC(C)(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14910563.png)

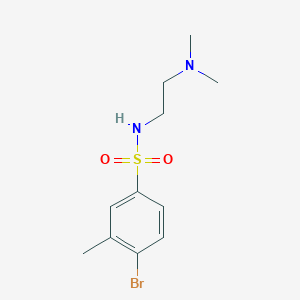

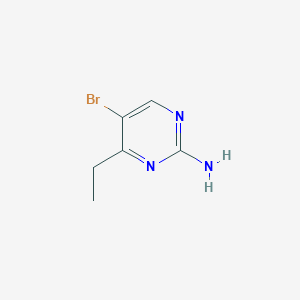
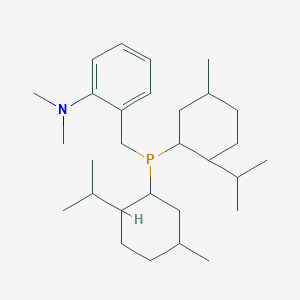
![4-{[(E)-pyridin-4-ylmethylidene]amino}benzoic acid](/img/structure/B14910601.png)
![tert-Butyl 7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14910604.png)
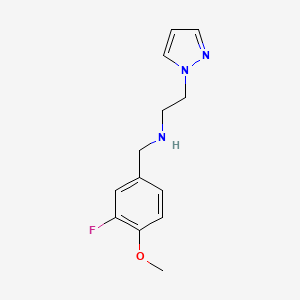
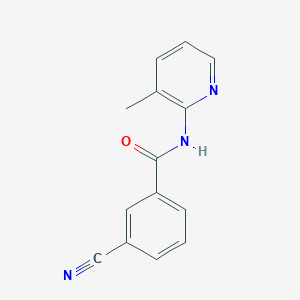
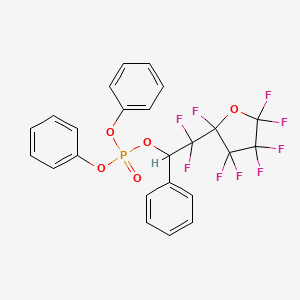
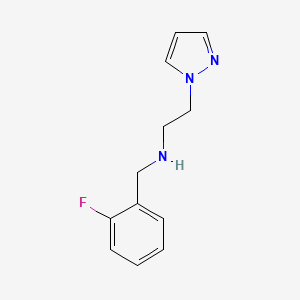
![N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B14910626.png)
